molecular formula C11H12F2O2 B13588451 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13588451
M. Wt: 214.21 g/mol
InChI Key: LCZNWPOWGHKVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12F2O2 This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinated benzene derivatives as starting materials. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Difluorophenyl)propionic acid: This compound is structurally similar but lacks the dimethyl groups on the propanoic acid moiety.

    2,4-Difluorobenzoic acid: Another related compound with a similar fluorinated phenyl ring but different functional groups.

Uniqueness

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both fluorine atoms and the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in certain applications, such as increased stability or enhanced binding affinity.

Biological Activity

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is a compound of significant interest in biological and medicinal chemistry due to its potential applications in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, detailing its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12F2O2. The presence of fluorine atoms on the phenyl ring enhances the compound's binding affinity to various biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. The fluorine substituents may enhance binding through increased hydrophobic interactions and hydrogen bonding capabilities.
  • Protein-Ligand Interactions : It can modulate the activity of proteins by altering their conformation or stability upon binding.

Biological Applications

The compound has several notable applications in research and potential therapeutic areas:

  • Enzyme Studies : Used in studies focusing on enzyme kinetics and mechanisms.
  • Drug Development : Its structure suggests potential as a lead compound in the development of new drugs targeting various diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. The compound showed promising inhibition rates compared to known DPP-4 inhibitors .
  • Protein Binding Affinity :
    • Research has indicated that the fluorinated phenyl group significantly increases the binding affinity to target proteins. This was assessed using surface plasmon resonance (SPR) techniques, which revealed a higher affinity than non-fluorinated analogs .
  • Therapeutic Potential :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEffective against DPP-4
Protein BindingHigher affinity due to fluorination
Anti-inflammatoryPotential therapeutic effects observed

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

LCZNWPOWGHKVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.